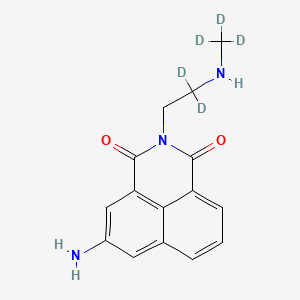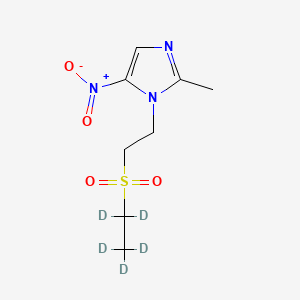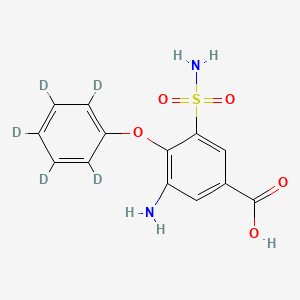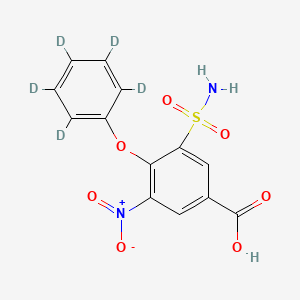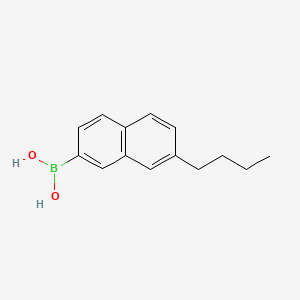
(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione is a labeled form of dehydroascorbic acid, where all six carbon atoms are replaced by the carbon-13 isotope. This compound is the oxidized form of L-ascorbic acid (vitamin C) and is used primarily in scientific research. It has a molecular formula of (13C)6H6O6 and a molecular weight of 180.06 .
Mecanismo De Acción
Target of Action
L-Dehydro Ascorbic Acid-13C6, an isotope of Vitamin C, primarily targets the endoplasmic reticulum of cells . It is actively imported into the endoplasmic reticulum via glucose transporters . The compound plays a crucial role in the biosynthesis of collagen, L-carnitine, and neurotransmitters .
Mode of Action
The compound interacts with its targets by undergoing a reduction process. Once inside the endoplasmic reticulum, it is reduced back to ascorbate by glutathione and other thiols . This interaction results in the compound being trapped within the endoplasmic reticulum .
Biochemical Pathways
The compound affects the L-galactose pathway, which is the main pathway for AsA biosynthesis in plants . This pathway involves eight enzymes encoded by the genes PMI, PMM, GMP, GME, GGP, GPP, GDH, and GLDH . The compound’s action on these enzymes influences the biosynthesis of collagen, L-carnitine, and neurotransmitters .
Pharmacokinetics
It is known that the compound is water-soluble , which may influence its absorption and distribution within the body. More research would be needed to provide a comprehensive outline of the compound’s pharmacokinetics.
Result of Action
The compound’s action results in several molecular and cellular effects. It functions as an antioxidant and is used to treat scurvy . It also plays a crucial role in the biosynthesis of collagen, L-carnitine, and neurotransmitters . These effects contribute to the compound’s benefits, which may include protection against immune system deficiencies, cardiovascular disease, hyperpigmentation treatment, skin protection, anti-aging, iron absorption, and RBC production .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. . This suggests that the pH level of the environment can influence the compound’s action. Furthermore, the compound’s reactions also occur at a low concentration close to the concentration of AA in biological tissue , indicating that the concentration of the compound in the environment can also affect its action.
Análisis Bioquímico
Biochemical Properties
L-Dehydro Ascorbic Acid-13C6 plays an important role in biological systems as an electron donor . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is reduced by erythorbic acid under neutral conditions . These reactions occur at a low concentration close to the concentration of ascorbic acid in biological tissues such as the liver .
Cellular Effects
The effects of L-Dehydro Ascorbic Acid-13C6 on cells are significant. At low concentrations, it can cause the reduction of reactive oxygen and facilitate the activities of enzymes . At high concentrations, it generates free radicals by reducing ferric ions . This suggests that the local concentration of L-Dehydro Ascorbic Acid-13C6 can significantly influence its effects on cells.
Molecular Mechanism
The molecular mechanism of L-Dehydro Ascorbic Acid-13C6 involves its interconversion with ascorbic acid . This interconversion is confirmed by radioluminography and occurs at neutral pH and low concentration . This suggests that L-Dehydro Ascorbic Acid-13C6 and ascorbic acid can interconvert in vivo .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Dehydro Ascorbic Acid-13C6 change over time. For instance, the interconversion between L-Dehydro Ascorbic Acid-13C6 and ascorbic acid occurs at a low concentration close to the concentration of ascorbic acid in biological tissues . This suggests that the effects of L-Dehydro Ascorbic Acid-13C6 can vary depending on the duration of the experiment and the concentration of the compound.
Metabolic Pathways
L-Dehydro Ascorbic Acid-13C6 is involved in the L-galactose pathway, which is considered the main biosynthetic process to produce ascorbic acid in plants . Twelve enzyme sites were related to ascorbic acid metabolism .
Transport and Distribution
The transport and distribution of L-Dehydro Ascorbic Acid-13C6 within cells and tissues are facilitated by the sodium-dependent vitamin C transporter 2 (SVCT2) . SVCT2 is mainly localized to subcellular compartments, with the nucleus apparently containing the most SVCT2 protein, followed by the mitochondria .
Subcellular Localization
The subcellular localization of L-Dehydro Ascorbic Acid-13C6 is closely aligned with its known function in supporting 2-oxoglutarate dependent dioxygenases (2-OGDDs) enzymatic functions in the organelles and with supporting antioxidant protection in the mitochondria . This suggests that L-Dehydro Ascorbic Acid-13C6 is distributed to specific compartments or organelles based on its activity or function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione can be synthesized through the oxidation of L-ascorbic acid-13C6. The oxidation process typically involves the use of oxidizing agents such as iodine or potassium ferricyanide under controlled conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the isotopic purity and chemical stability of the final product. The production is carried out under strict quality control to meet research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione undergoes several types of chemical reactions, including:
Reduction: It can be reduced back to L-ascorbic acid-13C6 using reducing agents such as glutathione or dithiothreitol.
Oxidation: Further oxidation can lead to the formation of 2,3-diketogulonic acid.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Reducing Agents: Glutathione, dithiothreitol.
Oxidizing Agents: Iodine, potassium ferricyanide.
Solvents: Aqueous solutions, methanol, ethanol
Major Products Formed
L-Ascorbic Acid-13C6: Formed through reduction.
2,3-Diketogulonic Acid: Formed through further oxidation
Aplicaciones Científicas De Investigación
(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione is widely used in scientific research due to its labeled carbon atoms, which make it suitable for tracing and studying metabolic pathways. Some of its applications include:
Proteomics Research: Used as a biochemical marker to study protein interactions and modifications.
Antioxidant Studies: Investigated for its role in oxidative stress and its potential neuroprotective effects.
Nutritional Research: Used to study the metabolism and bioavailability of vitamin C in biological systems
Comparación Con Compuestos Similares
(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione can be compared with other similar compounds such as:
L-Ascorbic Acid-13C6: The reduced form of L-dehydroascorbic acid-13C6, primarily acts as an antioxidant.
Erythorbic Acid: An epimer of L-ascorbic acid with similar chemical properties but different biological activity.
Dehydroerythorbic Acid: The oxidized form of erythorbic acid, similar in structure to L-dehydroascorbic acid but with different reactivity.
This compound is unique due to its labeled carbon atoms, which allow for precise tracking and analysis in research applications. Its ability to undergo reversible redox reactions and cross the blood-brain barrier further distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2?,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJKKFFYIZUCET-HFEVONBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13C@@H]1[13C](=O)[13C](=O)[13C](=O)O1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)


